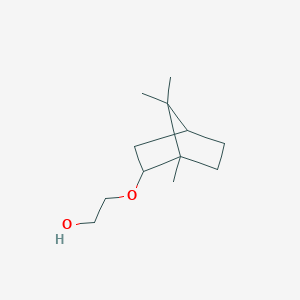
Arbanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arbanol is a compound known for its fragrance, perfuming, and skin conditioning characteristics. It is commonly used in personal care products due to its pleasant scent and beneficial properties for the skin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of alcohols, including compounds like Arbanol, can be achieved through various methods. Common laboratory methods include hydration, hydroboration, addition of hypohalous acids to alkenes, and the reduction of carbonyl compounds . Industrial production often involves the hydration of ethene using steam under pressure at high temperatures in the presence of phosphoric acid .
Analyse Des Réactions Chimiques
Types of Reactions
Arbanol, like other alcohols, can undergo several types of chemical reactions:
Oxidation: Alcohols can be oxidized to aldehydes, ketones, or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction of carbonyl compounds can produce alcohols.
Substitution: Alcohols can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
Oxidation: Depending on the degree of oxidation, the products can be aldehydes, ketones, or carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary based on the substituent introduced.
Applications De Recherche Scientifique
Arbanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological systems, particularly in skin conditioning and fragrance applications.
Medicine: Investigated for potential therapeutic uses due to its bioactive properties.
Industry: Widely used in the formulation of personal care products, including perfumes and skin conditioners.
Mécanisme D'action
The mechanism of action of Arbanol involves its interaction with specific molecular targets in the skin. It binds to receptors that influence skin conditioning and fragrance perception. The exact pathways and molecular targets are still under investigation, but it is known to enhance skin hydration and provide a pleasant scent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanol: Commonly used in personal care products for its solvent properties.
Methanol: Used industrially but is toxic and not suitable for personal care applications.
Isopropanol: Another alcohol used in disinfectants and personal care products.
Uniqueness of Arbanol
This compound stands out due to its specific fragrance and skin conditioning properties, making it particularly valuable in the personal care industry. Unlike methanol, it is safe for use in products applied to the skin, and it offers a unique combination of scent and skin benefits that ethanol and isopropanol do not provide .
Propriétés
Numéro CAS |
7070-15-7 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2-[[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanol |
InChI |
InChI=1S/C12H22O2/c1-11(2)9-4-5-12(11,3)10(8-9)14-7-6-13/h9-10,13H,4-8H2,1-3H3/t9-,10-,12+/m1/s1 |
Clé InChI |
IWWCSDGEIDYEJV-FOGDFJRCSA-N |
SMILES |
CC1(C2CCC1(C(C2)OCCO)C)C |
SMILES isomérique |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2OCCO |
SMILES canonique |
CC1(C2CCC1(C(C2)OCCO)C)C |
Key on ui other cas no. |
7070-15-7 |
Synonymes |
arbanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















